molecular formula C23H30N6O2 B2831250 3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 878430-87-6

3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2831250
CAS No.: 878430-87-6
M. Wt: 422.533
InChI Key: IIIZXVWGXPTFDD-UHFFFAOYSA-N
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Description

3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions:

    Piperazine Derivative Formation: The 8-position substitution with the piperazine derivative involves nucleophilic substitution reactions, where the piperazine ring is introduced using a suitable piperazine derivative.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and allyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the double bonds in the allyl group, converting them into saturated alkyl chains.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation Products: Alcohols, aldehydes, carboxylic acids.

    Reduction Products: Saturated alkyl derivatives.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of substituted purines and their derivatives.

Biology

Biologically, the compound is investigated for its potential as a pharmacologically active agent. Its structure suggests possible interactions with biological macromolecules, making it a candidate for drug development.

Medicine

In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with specific receptors or enzymes could lead to the development of new medications for various diseases.

Industry

Industrially, the compound may be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

Compared to these compounds, 3-methyl-7-(2-methylallyl)-8-(4-(3-phenylpropyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its complex structure allows for a wide range of interactions and applications that are not possible with simpler purine derivatives.

Properties

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O2/c1-17(2)16-29-19-20(26(3)23(31)25-21(19)30)24-22(29)28-14-12-27(13-15-28)11-7-10-18-8-5-4-6-9-18/h4-6,8-9H,1,7,10-16H2,2-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIZXVWGXPTFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1N3CCN(CC3)CCCC4=CC=CC=C4)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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